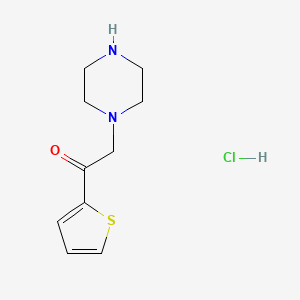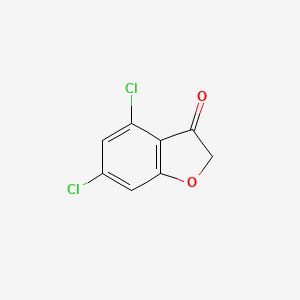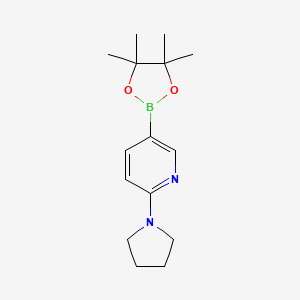
4-(3-Chloro-phenyl)-pyrimidine-2-thiol
Overview
Description
4-(3-Chloro-phenyl)-pyrimidine-2-thiol is a small molecule that has recently been studied for its potential applications in a variety of scientific fields. It is a five-membered ring structure composed of a pyrimidine ring, a chlorine atom, and a thiol group. This molecule has been found to have a wide range of biochemical and physiological effects, as well as potential applications in laboratory experiments.
Scientific Research Applications
Pharmacological Research
4-(3-Chloro-phenyl)-pyrimidine-2-thiol serves as a key scaffold in pharmacology for the development of new therapeutic agents. Its structure is conducive to modifications that can lead to the discovery of novel drugs with various biological activities. For instance, derivatives of pyrimidine have been explored for their potential as antibacterial , antifungal , and antiparasitic agents .
Neurological Disorder Treatment
The compound’s derivatives are being studied for their effects on neurological disorders. They have shown promise in modulating enzymes like Acetylcholinesterase (AchE) , which is crucial for nerve pulse transmission. This could have implications for treating conditions like Alzheimer’s and Parkinson’s disease , where AchE’s activity is compromised .
Antioxidant Properties
Research indicates that pyrimidine derivatives can play a role in combating oxidative stress by acting as antioxidants. This is particularly relevant in the context of diseases where oxidative stress is a contributing factor. The compound’s ability to affect levels of malondialdehyde (MDA) , a biomarker for oxidative injury, is of significant interest .
Anticonvulsant Activity
The structural analogs of 4-(3-Chloro-phenyl)-pyrimidine-2-thiol have been evaluated for their anticonvulsant properties. Studies have compared these compounds to established anticonvulsant drugs, measuring their efficacy and safety in preclinical models .
Cancer Research
In the field of oncology, pyrimidine derivatives are being investigated for their antitumor activities. The compound’s ability to interact with various cellular pathways makes it a candidate for the development of new anticancer drugs .
Chemical Synthesis and Drug Design
This compound is also significant in the synthesis of other complex molecules. Its reactivity allows for the creation of a wide range of derivatives, which can be further tested for various biological activities. This makes it an important building block in drug design and discovery processes .
properties
IUPAC Name |
6-(3-chlorophenyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2S/c11-8-3-1-2-7(6-8)9-4-5-12-10(14)13-9/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDKERUVKVJBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695029 | |
| Record name | 6-(3-Chlorophenyl)pyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-phenyl)-pyrimidine-2-thiol | |
CAS RN |
1231244-54-4 | |
| Record name | 6-(3-Chlorophenyl)pyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Methylpropane-2-sulfonyl)methyl]aniline](/img/structure/B1455162.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline](/img/structure/B1455164.png)
![4-[(3-Methylbutoxy)methyl]piperidine hydrochloride](/img/structure/B1455167.png)
![({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B1455168.png)



![6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1455174.png)

![1-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455178.png)
![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1455179.png)


